![molecular formula C8H11N5O5S B1681479 Satranidazole CAS No. 56302-13-7](/img/structure/B1681479.png)
Satranidazole
描述
Satranidazole is a medicine that contains satranidazole as an active ingredient. It is used to treat infections of the liver, stomach, intestines, vagina, skin, lungs, brain, and heart caused by bacteria and parasites. It can also be used to prevent infections that occur after surgeries .
Synthesis Analysis
Satranidazole is a 5-nitroimidazole compound substituted in position number two and chemically designated by 1-methylsulfonyl-3- (1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone . The drug was analyzed in three different methods by using various solvents where satranidazole showed different absorbance maxima and sharp peaks in the first order derivative spectra .
Molecular Structure Analysis
Satranidazole has a molecular formula of CHNOS. Its average mass is 289.268 Da and its monoisotopic mass is 289.048096 Da .
Chemical Reactions Analysis
Satranidazole was analyzed in three different methods using various solvents, where it showed different absorbance maxima and sharp peaks in the first order derivative spectra .
Physical And Chemical Properties Analysis
Satranidazole is a class II drug as per the biopharmaceutical classification system, having poor aqueous solubility .
科学研究应用
Anti-bacterial and Anti-protozoal Agent
Satranidazole (STZ) is a new drug in the class of nitro-imidazole derivative compounds . It is chemically known as 1-methylsulfonyl-3-(1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone . Therapeutically, it is a potential anti-bacterial and antiprotozoal agent used for the management of amoebiasis . It is also effective against E. hystolytica, T. vaginalis, and Giardia .
Superior Efficacy to Metronidazole
At the 2-position, the substituted (methyl sulphonated) imidazolidinone has been found to produce more activity against microaerophilic and anaerobic bacteria . The MIC90 of it was found to be fourfold lower than metronidazole .
Higher Plasma Concentration
Satranidazole exhibits a remarkable higher plasma concentration in comparison with metronidazole .
Shorter Plasma Elimination Half-Life
Satranidazole shows a plasma elimination half-life of 1.01 hours, in comparison with metronidazole’s 3.62 hours .
Better Tolerance and Lower Side Effects
The report of tolerance of satranidazole was significantly better than metronidazole . Adverse effect incidents are potentially low in satranidazole .
Analytical Applications
Satranidazole concentration is determined by method A, which measured the sample absorbance in the respective absorbance maxima (λ max) of satranidazole (STZ), found in that solvent . The concentration of satranidazole in the sample solution was determined by using a calibration curve .
作用机制
Target of Action
Satranidazole is a novel nitroimidazole that primarily targets DNA . It is used to treat infections caused by bacteria and parasites .
Mode of Action
Satranidazole interacts with its target, DNA, by causing extensive damage characterized by helix destabilization and strand breakage . This damage is achieved through the reduction of the nitro group in the imidazole ring of the compound .
Biochemical Pathways
The primary biochemical pathway affected by Satranidazole is the DNA replication process. By causing physical damage to DNA, it disrupts the normal replication process, thereby inhibiting the growth and proliferation of bacteria and parasites .
Pharmacokinetics
It is known that the drug’s relatively high redox potential may make it more resistant to inactivation by oxygen . This suggests that Satranidazole may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.
Result of Action
The result of Satranidazole’s action is the effective killing of bacteria and parasites that cause infections. By damaging their DNA, Satranidazole prevents these organisms from replicating and growing, thereby helping to clear the infection .
Action Environment
Environmental factors can influence the action of Satranidazole. For instance, the presence of oxygen can affect the drug’s redox potential and thus its resistance to inactivation . Additionally, the drug’s effectiveness can be influenced by factors such as the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the bacteria or parasites being targeted.
安全和危害
Satranidazole shows side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea. These are usually mild and subside with time. Consult your doctor if these symptoms persist for a long time . It is not recommended for use if you have a known allergy to ofloxacin, fluoroquinolones, satranidazole, or any other ingredients present in this medicine .
未来方向
属性
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHYEAUAUHIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204840 | |
Record name | Satranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Satranidazole | |
CAS RN |
56302-13-7 | |
Record name | Satranidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Satranidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Satranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SATRANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。